molecular formula C16H15BrClN3O2 B2658513 (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421509-36-5

(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2658513
CAS No.: 1421509-36-5
M. Wt: 396.67
InChI Key: FGUCOSHSEJMDHX-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine and chlorine-substituted phenyl ring, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazin-2-yloxy Group: This step involves the reaction of pyrazine with an appropriate alkylating agent to introduce the oxy group.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with bromine and chlorine atoms through electrophilic aromatic substitution reactions.

    Formation of the Piperidin-1-yl Methanone Moiety: This involves the reaction of piperidine with a suitable acylating agent to form the methanone group.

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with the pyrazin-2-yloxy and piperidin-1-yl methanone groups under specific conditions, often using a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is C16H15BrClN3O2C_{16}H_{15}BrClN_3O_2, with a molecular weight of 396.66 g/mol. The presence of halogen atoms on the phenyl ring enhances its reactivity, making it suitable for nucleophilic substitution reactions and other chemical transformations.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazin-2-yloxy Group : This step includes the reaction of pyrazine with an alkylating agent to introduce the oxy group.
  • Electrophilic Aromatic Substitution : The bromine and chlorine atoms are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
  • Piperidin-1-yl Methanone Formation : Piperidine is reacted with an acylating agent to create the methanone moiety.
  • Coupling Reaction : The final step involves coupling the substituted phenyl ring with the pyrazin-2-yloxy and piperidin-1-yl methanone groups under specific conditions, often using a catalyst.

These synthetic strategies allow for the production of high-purity compounds suitable for biological evaluation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : Research indicates that derivatives similar to this compound demonstrate antitumor properties by inhibiting pathways such as PI3K signaling, which is crucial for cancer cell survival and proliferation.
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activities, potentially effective against various bacterial strains.
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems, although specific data on this compound's effects are still emerging.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
  • (5-Bromo-2-chlorophenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone
  • (5-Bromo-2-chlorophenyl)(4-(thiazol-2-yloxy)piperidin-1-yl)methanone

Uniqueness

What sets (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the phenyl ring, along with the pyrazin-2-yloxy and piperidin-1-yl methanone groups, makes it a versatile compound for various applications.

Biological Activity

The compound (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , with the CAS number 1421509-36-5, is an organic molecule that has attracted attention for its potential biological activities. Its unique structural features, including a bromine and chlorine-substituted phenyl ring, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety, suggest diverse interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exhibit the following activities:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound could bind to various receptors, altering their signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(5-Bromo-2-chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanoneSimilar halogenated phenyl ringAntitumor activity through PI3K inhibition
(5-Bromo-2-chlorophenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanoneSimilar piperidine structureAntimicrobial properties
(5-Bromo-2-chlorophenyl)(4-(thiazol-2-yloxy)piperidin-1-yl)methanoneSimilar functional groupsPotential anti-inflammatory effects

Antimicrobial Activity

A study evaluating various piperidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. The findings indicated moderate to strong activity, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition Studies

Research has indicated that derivatives containing the piperidine nucleus are effective acetylcholinesterase inhibitors. In vitro studies have shown that certain related compounds possess IC50 values ranging from 0.63 µM to 6.28 µM against urease, highlighting their potential as therapeutic agents for conditions like urea cycle disorders .

Antitumor Activity

Another area of interest is the anti-tumor potential of similar compounds. Inhibitors targeting Class I PI3K enzymes have been shown to effectively reduce tumor cell proliferation. The mechanisms involve selective inhibition of specific isoforms, which may provide therapeutic benefits in cancer treatment .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O2/c17-11-1-2-14(18)13(9-11)16(22)21-7-3-12(4-8-21)23-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUCOSHSEJMDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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